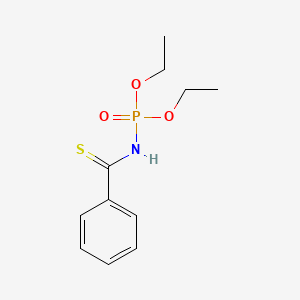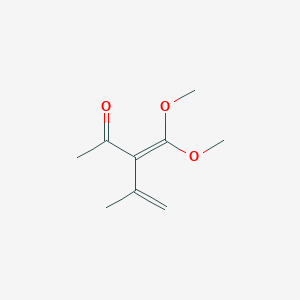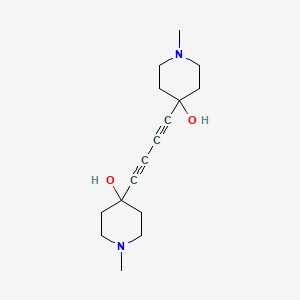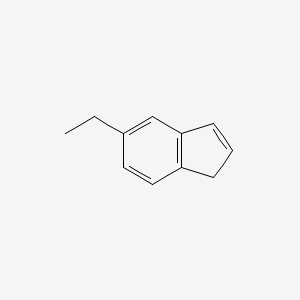
5-Ethylindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylindene is an organic compound with the molecular formula C11H12. It is a derivative of indene, where an ethyl group is attached to the fifth carbon of the indene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Ethylindene can be synthesized through several methods. One common approach involves the alkylation of indene with ethyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are used to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylindene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethylindene ketones or carboxylic acids.
Reduction: Formation of ethylindane.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-Ethylindene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including thermoplastic elastomers and copolymers.
Materials Science: Its derivatives are studied for their potential use in high-performance materials due to their unique structural properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Ethylindene involves its interaction with specific molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers. The ethyl group on the indene ring influences the reactivity and stability of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
Indene: The parent compound of 5-Ethylindene, lacking the ethyl group.
Ethylidene norbornene: Another compound with an ethylidene group attached to a norbornene ring.
Uniqueness
This compound is unique due to the presence of the ethyl group, which enhances its reactivity and potential applications in polymer chemistry. Compared to indene, it offers different reactivity patterns and can form more diverse derivatives. Ethylidene norbornene, while similar in having an ethyl group, differs significantly in its structural framework and applications .
Propiedades
Número CAS |
66256-31-3 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
5-ethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-2-9-6-7-10-4-3-5-11(10)8-9/h3,5-8H,2,4H2,1H3 |
Clave InChI |
JHWZMOACTHIUIP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CC=C2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


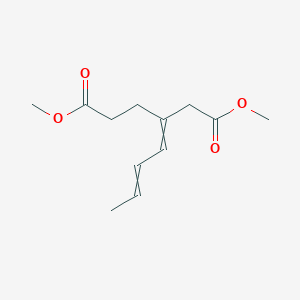
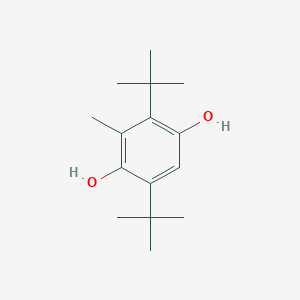

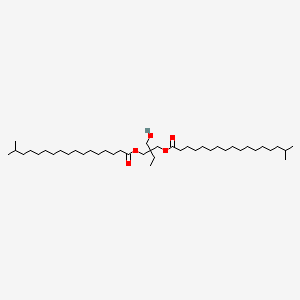
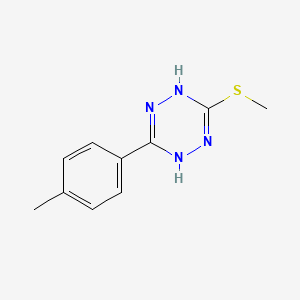
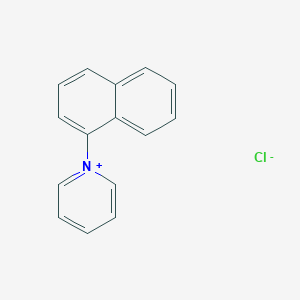
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

